BMS-538305 hydrochloride is a chemical compound known for its role as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and insulin regulation. The compound is characterized by its molecular formula and a molecular weight of 519.6 g/mol. BMS-538305 hydrochloride has been studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels .
BMS-538305 hydrochloride is derived from a series of chemical modifications aimed at improving the efficacy and selectivity of DPP-IV inhibitors. It is part of ongoing research in medicinal chemistry focused on developing novel antidiabetic agents. The compound can be sourced from various chemical suppliers, including BenchChem and MedKoo, which provide detailed specifications and availability .
BMS-538305 hydrochloride is classified as a pharmaceutical compound and specifically as a dipeptidyl peptidase IV inhibitor. This classification highlights its mechanism of action within the context of diabetes treatment, where DPP-IV inhibitors are utilized to prolong the action of incretin hormones, thereby aiding in glycemic control.
The synthesis of BMS-538305 hydrochloride involves several key steps, typically starting from readily available organic compounds. The process can be outlined as follows:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity during synthesis .
BMS-538305 hydrochloride undergoes various chemical reactions that are essential for its synthesis and potential modifications:
These reactions are crucial for understanding how BMS-538305 interacts with biological systems and can be modified for enhanced activity or selectivity .
BMS-538305 hydrochloride functions primarily by inhibiting the activity of DPP-IV. This inhibition leads to increased levels of active incretin hormones, which are responsible for stimulating insulin secretion in response to meals. The mechanism can be summarized as follows:
This mechanism underscores the therapeutic potential of BMS-538305 in managing diabetes-related hyperglycemia .
BMS-538305 hydrochloride exhibits several notable physical properties:
Key chemical properties include:
These properties are critical for formulation development and ensuring efficacy during administration .
BMS-538305 hydrochloride is primarily investigated for its applications in:
The ongoing research into BMS-538305 highlights its importance as a potential therapeutic agent within endocrinology and metabolic disorders .
BMS-538305 HCl (CAS 841302-51-0) is a hydrochloride salt with the molecular formula C₁₇H₂₇ClN₂O₂ and a molecular weight of 326.87 g/mol [1] [2]. Its systematic IUPAC name is:(1S,5R)-2-[(2S)-Amino(3-hydroxytricyclo[3.3.1.1³⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane monohydrochloride [4] [7]. Key synonyms include BMS-538305 hydrochloride and BMS 538305 HCl, reflecting its origin from Bristol-Myers Squibb research [2] [4]. The structure integrates a bicyclic hexane core and an adamantane-derived moiety, critical for its biological activity [2] [7].
Table 1: Molecular Identity of BMS-538305 HCl
Property | Value |
---|---|
CAS Number | 841302-51-0 |
Molecular Formula | C₁₇H₂₇ClN₂O₂ |
Molecular Weight | 326.87 g/mol |
IUPAC Name | (1S,5R)-2-[(2S)-Amino(3-hydroxytricyclo[3.3.1.1³⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane monohydrochloride |
Key Synonyms | BMS-538305 hydrochloride; BMS 538305 HCl |
No published XRD data for BMS-538305 HCl were identified in the search results. However, its structural analogs (e.g., saxagliptin) are typically characterized using single-crystal X-ray diffraction to confirm stereochemistry and solid-state packing [4] [7]. The presence of multiple chiral centers ((1S,5R) and (2S)) necessitates crystallographic validation of absolute configuration [7]. For similar compounds, techniques like Rietveld refinement quantify crystalline phases, while the Scherrer equation (D = Kλ/Bcosθ) calculates crystallite size from XRD peak broadening [6]. Future studies could employ databases (e.g., PDF4+/CSD) for phase identification [6].
Solubility: BMS-538305 HCl exhibits high aqueous solubility (20 mg/mL in water), forming clear solutions suitable for in vitro assays. It is also soluble in dimethyl sulfoxide (DMSO), facilitating stock solution preparation [4] [7] [8].Stability: The compound remains stable for >2 years when stored desiccated at -20°C. Short-term stability (weeks) is maintained at 0–4°C [2] [4].Partition Coefficient: While experimental logP data are unavailable, its calculated cLogP is ~1.8 (based on molecular weight and hydrophilic groups), suggesting moderate lipophilicity [2]. The hydrochloride salt enhances water solubility versus the free base (CAS 841302-20-3) [2].
Table 2: Physicochemical Properties of BMS-538305 HCl
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | 20 mg/mL | Water, 25°C |
Storage Stability | >2 years | -20°C, desiccated |
Short-Term Stability | Weeks | 0–4°C |
Appearance | White to beige powder | Solid form |
Purity | ≥98% (HPLC) | Commercial batches |
BMS-538305 HCl is a saxagliptin analog lacking the latter’s cyano group (-C≡N) [4] [7] [8]. Both share a central aminopiperidine-like core and an adamantyl-derived fragment, which anchor the inhibitors into DPP-IV’s active site [2] [4]. Key differences include:
Table 3: Structural Comparison with Saxagliptin
Feature | BMS-538305 HCl | Saxagliptin |
---|---|---|
Core Structure | 2-Azabicyclo[3.1.0]hexane | Cyanopyrrolidine |
Key Binding Moiety | 3-Hydroxytricyclo[3.3.1.1³⁷]decane | Hydroxyadamantane |
Warhead Group | None (non-covalent inhibitor) | -C≡N (covalent inhibitor) |
Chiral Centers | (1S,5R), (2S) | (S)-stereochemistry dominant |
DPP-IV Inhibition | Potent and selective | Clinically approved |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7